molecular formula C7H12N4O2 B14447498 Methyl 4-(dimethylamino)-5-methyl-2H-1,2,3-triazole-2-carboxylate CAS No. 76357-73-8

Methyl 4-(dimethylamino)-5-methyl-2H-1,2,3-triazole-2-carboxylate

Cat. No.: B14447498
CAS No.: 76357-73-8
M. Wt: 184.20 g/mol
InChI Key: CELVLAIYHVNXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(dimethylamino)-5-methyl-2H-1,2,3-triazole-2-carboxylate is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dimethylamino)-5-methyl-2H-1,2,3-triazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with methyl 2-azido-3-oxobutanoate under acidic conditions to form the triazole ring. The reaction is usually carried out in a solvent such as methanol or ethanol at temperatures ranging from 50°C to 80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylamino)-5-methyl-2H-1,2,3-triazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Methyl 4-(dimethylamino)-5-methyl-2H-1,2,3-triazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 4-(dimethylamino)-5-methyl-2H-1,2,3-triazole-2-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or interact with biological macromolecules, influencing their function. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another compound with a dimethylamino group, used as a green solvent.

    4-(Dimethylamino)pyridine: A nucleophilic catalyst used in esterification and other organic reactions.

    Dimethylaminoquinolines: Compounds with similar structural features, used in medicinal chemistry.

Uniqueness

Methyl 4-(dimethylamino)-5-methyl-2H-1,2,3-triazole-2-carboxylate is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

76357-73-8

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

methyl 4-(dimethylamino)-5-methyltriazole-2-carboxylate

InChI

InChI=1S/C7H12N4O2/c1-5-6(10(2)3)9-11(8-5)7(12)13-4/h1-4H3

InChI Key

CELVLAIYHVNXNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1N(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.